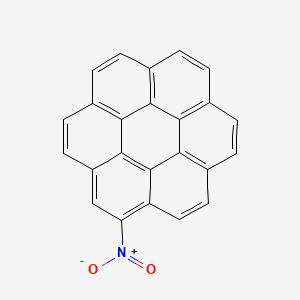

1-Nitrocoronene

Description

Contextualization of Nitro-Polycyclic Aromatic Hydrocarbons in Environmental and Chemical Research

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of chemical compounds derived from polycyclic aromatic hydrocarbons (PAHs) by the substitution of at least one hydrogen atom with a nitro functional group (-NO2). mdpi.com These compounds are of significant interest in environmental and chemical research due to their widespread presence as environmental pollutants. case.edu Nitro-PAHs are found in the air, aquatic ecosystems, and sediments. case.edunih.gov

Their formation occurs through two primary pathways. Primary formation happens directly during the incomplete combustion of organic materials, such as in diesel and gasoline engines, coal combustion, and biomass burning. mdpi.comaaqr.org Secondary formation involves the chemical transformation of parent PAHs after their release into the atmosphere, often through gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. case.edunih.gov

A significant driver for the research into nitro-PAHs is their toxicological profile. Many compounds in this class are identified as potent mutagens and probable human carcinogens, in some cases exhibiting greater mutagenic activity than their parent PAHs. mdpi.comnih.govinnovareacademics.in Despite this, research on nitro-PAHs has been less extensive compared to PAHs, partly because they typically exist in the environment at concentrations one to three orders of magnitude lower. mdpi.com However, advancements in sensitive analytical methods have led to an increase in studies focusing on their sources, fate, and effects. mdpi.com

Significance of the Coronene (B32277) Core Structure in Organic Chemistry and Nanographene Analogues

Coronene is a large polycyclic aromatic hydrocarbon consisting of a central benzene (B151609) ring fused with six surrounding benzene rings. wikipedia.org This planar, highly symmetric molecule is of considerable theoretical interest to organic chemists due to its aromaticity. wikipedia.org It is often described as a small fragment of graphene, earning it the designation of a "nanographene". wikipedia.orgresearchgate.net This relationship makes it a valuable model system for studying the properties of graphene and other carbon-based nanomaterials. researchgate.netrsc.org

The coronene core is a subject of research in materials science for its unique electronic properties, which stem from the extensive delocalization of its π-electrons across the fused ring system. researchgate.net Its solutions are known to emit blue fluorescence under UV light, and it has been used as a solvent probe. wikipedia.org Furthermore, coronene and its functionalized derivatives are explored as components in molecular electronics and organic devices. researchgate.net The rigid, planar structure also serves as a building block for constructing more complex, porous nanocarbon materials. chinesechemsoc.org

Rationale for Dedicated Research on 1-Nitrocoronene within Advanced Aromatic Systems

Dedicated research on this compound is driven by its position at the intersection of nitro-PAH toxicology and advanced materials science. As a specific isomer, this compound serves as a representative model for studying the environmental impact and reactivity of high-molecular-weight nitro-PAHs. acs.orgnii.ac.jp Its large, planar coronene framework provides a unique substrate for investigating how the introduction of a nitro group affects the electronic structure and chemical properties of a nanographene-like system.

Studies have focused on the synthesis and reactivity of this compound, including its conversion to other derivatives like aminocoronene, which can be further functionalized. surrey.ac.uk This makes it a key intermediate in the synthesis of novel coronene-based materials. For instance, nitro-coronene (B15494510) derivatives have been used as precursors in the synthesis of carbonized polymer dots (CPDs), where the functional groups can enhance properties like photothermal efficiency. acs.org Furthermore, computational and toxicological studies investigate its mutagenicity and electronic properties, such as HOMO/LUMO energies, to understand its reactivity and potential biological effects. innovareacademics.inacs.org Research into the electrophilic substitution on related nanographene systems highlights the potential for creating a library of functionalized materials starting from a single substrate like coronene, with nitration being a key reaction. acs.org

Physicochemical and Spectroscopic Profile of this compound

Detailed research findings provide specific data on the properties and synthesis of this compound.

Physicochemical Properties of this compound

The fundamental identifiers and calculated properties for this compound are summarized below. These properties are crucial for its identification and for predicting its behavior in various chemical and biological systems. nih.gov

| Property | Value | Source |

| CAS Number | 81316-84-9 | chemicalbook.comchemspider.com |

| Molecular Formula | C₂₄H₁₁NO₂ | chemspider.comnih.gov |

| Molecular Weight | 345.35 g/mol | chemicalbook.com |

| logP (Calculated) | 6.79 | innovareacademics.in |

| HOMO (Calculated) | -0.22 eV | innovareacademics.in |

| LUMO (Calculated) | -0.11 eV | innovareacademics.in |

Table 1: Physicochemical and calculated electronic properties of this compound.

Synthesis and Reactivity of this compound

The synthesis of this compound and its subsequent chemical transformations are central to its role as a chemical intermediate.

Synthesis: The preparation of this compound is achieved through the direct nitration of coronene. A comprehensive reinvestigation of the nitration of coronene established precise conditions for this reaction. surrey.ac.uk The process typically involves reacting coronene with a nitrating agent, such as nitric acid. surrey.ac.uk

Reactivity: this compound can undergo further reactions to yield a variety of coronene derivatives.

Further Nitration: It can be converted to dinitrocoronene, trinitrocoronene, and hexanitrocoronene using progressively stronger nitrating agents like 85% nitric acid and fuming nitric acid. surrey.ac.uk

Reduction to Amine: Treatment with reducing agents like phenylhydrazine (B124118) converts nitrocoronene into the corresponding aminocoronene. surrey.ac.uk

Oxidation: Oxidation of nitrocoronene can yield nitrocorono-1,2-quinone. surrey.ac.uk

Precursor for Nanomaterials: Nitro-coronene derivatives can be used as precursors for synthesizing carbonized polymer dots through hydrothermal treatment. acs.org

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chemical compounds. mdpi.comarxiv.orgchemrxiv.org While specific spectra for this compound are not detailed in the provided search results, the literature confirms the use of infrared spectroscopy to characterize various nitro derivatives of coronene. surrey.ac.uk The analysis of these spectra was a key part of the research that established the preparation methods for nitrocoronene and its more highly nitrated analogues. surrey.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

1-nitrocoronene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H11NO2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKASNJPHHKWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231049 | |

| Record name | 1-Nitrocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81316-84-9 | |

| Record name | 1-Nitrocoronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81316-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrocoronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitrocoronene and Its Isomers

Historical Evolution of Coronene (B32277) Nitration Strategies

The nitration of coronene has been a subject of study for many decades, forming a cornerstone in the exploration of polycyclic aromatic hydrocarbon chemistry. rushim.ru Early investigations into the electrophilic substitution of coronene, including nitration, were often characterized by harsh reaction conditions and resulted in mixtures of isomers. A pivotal study in the field involved a complete reinvestigation of coronene nitration, which found that previous literature methods were not always reliable. surrey.ac.uk This work laid the foundation for more controlled and reproducible synthetic protocols by carefully documenting the conditions required to produce nitrocoronene, as well as more highly nitrated derivatives like dinitrocoronene, trinitrocoronene, and hexanitrocoronene. surrey.ac.uk These early strategies typically relied on potent nitrating agents, such as fuming nitric acid or mixtures of nitric and sulfuric acids, often leading to multiple nitrations and a lack of specific positional control. rushim.rusurrey.ac.uk

Contemporary Synthetic Routes to 1-Nitrocoronene

Modern synthetic approaches continue to focus on direct electrophilic aromatic nitration but with a greater emphasis on achieving regioselectivity. The inherent challenge with large PAHs like coronene is the presence of multiple reactive sites, which can lead to complex product mixtures. acs.orgchemrxiv.org

Direct Electrophilic Aromatic Nitration Approaches to Coronene Derivatives

Direct nitration remains the most common method for introducing a nitro group onto the coronene core. This approach involves the reaction of coronene with a nitrating agent that generates an electrophile, which then attacks the electron-rich aromatic system. masterorganicchemistry.com

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.com A standard and historically significant method for generating the nitronium ion is the use of a "mixed acid" solution, which consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. masterorganicchemistry.comlibretexts.org

Equation for Nitronium Ion Generation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Alternative, milder nitrating systems have also been developed. For instance, a mixture of nitric acid and acetic anhydride (B1165640) is used in the nitration of some complex nanographene structures related to coronene. acs.org This method generates the nitronium ion under less acidic conditions. taylorandfrancis.com The choice of reaction conditions, including the nitrating agent, solvent, and temperature, is crucial for controlling the reaction's outcome and minimizing side products. numberanalytics.com

Table 1: Common Nitrating Agents and Conditions

| Nitrating Agent/System | Description | Typical Conditions |

| Nitric Acid / Sulfuric Acid | The classic and powerful "mixed acid" system. masterorganicchemistry.com | Concentrated acids, often at low to ambient temperatures. |

| Nitric Acid / Acetic Anhydride | A milder alternative that generates acetyl nitrate (B79036) as an intermediate, which then forms the nitronium ion. acs.org | Used for more sensitive substrates, often at room temperature. acs.org |

| Ammonium Nitrate / Trifluoroacetic Anhydride | Known as Crivello's reagent, this system is effective for ipso-nitration and nitrating various aromatic compounds. orgchemres.orgfigshare.com | Often used in an inert solvent under mild conditions. figshare.com |

Controlling the position of nitration on the coronene molecule is a significant challenge. The coronene structure has multiple non-equivalent positions, and direct nitration can lead to a mixture of isomers. The distribution of these isomers is influenced by factors such as steric hindrance and the electronic effects of the aromatic system. dergipark.org.tr For large, non-planar, or complex aromatic systems, achieving high regioselectivity is often difficult, frequently resulting in complex product mixtures. acs.orgchemrxiv.orgchemrxiv.org

Recent research on a corannulene-coronene hybrid nanographene demonstrated that direct, regioselective nitration is possible. acs.org By carefully controlling the reaction time and the amount of nitric acid in an acetic anhydride mixture, it was possible to favor the formation of the mononitrated product over the dinitrated product. acs.org Specifically, lowering the reaction time and the nitric acid content increased the yield of the monosubstituted product to 31%, whereas longer reaction times yielded a mixture of bis-nitro (54%) and mononitro (13%) compounds. acs.org This highlights that kinetic control is a key strategy for achieving regioselectivity in the nitration of coronene-like structures.

Multi-Step Synthesis via Precursor Functionalization and Nitro Group Introduction

An alternative to direct nitration involves a multi-step synthetic sequence where the coronene core is first functionalized with a directing group, followed by the introduction of the nitro group. While less common for producing this compound itself, this strategy is a fundamental concept in organic synthesis for achieving specific substitution patterns that are inaccessible through direct methods. libretexts.org

A conceptual multi-step approach could involve:

Introduction of a Functional Group: A functional group is introduced onto the coronene ring that can later be converted into a nitro group or can direct subsequent nitration to a specific position.

Nitration: The functionalized coronene is then nitrated. The existing functional group may direct the incoming nitro group to a specific position due to its electronic or steric properties.

Conversion/Removal of the Functional Group: The initial functional group is then converted to a nitro group or removed, yielding the desired nitrocoronene isomer.

A related strategy was demonstrated in the synthesis of a heterofunctional nanographene. acs.org An aldehyde group was first introduced, reduced to an alcohol, and then protected. Subsequent nitration was performed on this protected precursor, followed by deprotection to yield a molecule with both nitro and hydroxyl functionalities. acs.org This showcases the utility of precursor functionalization in creating complex substituted nanostructures. Another example includes the synthesis of aminocoronenes from the corresponding nitrocoronenes via reduction, which can then be further modified. surrey.ac.uk

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound proceeds via the well-established mechanism of electrophilic aromatic substitution. masterorganicchemistry.com

The key steps are:

Generation of the Electrophile: As detailed in section 2.2.1.1, the nitronium ion (NO₂⁺) is generated from the nitrating agent. masterorganicchemistry.com

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the coronene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack breaks the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The attack at the 1-position of coronene is one of several possibilities.

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. masterorganicchemistry.com This step restores the aromatic system and yields the final this compound product. masterorganicchemistry.com

The regioselectivity of the reaction—that is, why the 1-position might be favored over other positions—is determined by the relative stabilities of the various possible sigma complexes that can be formed. Computational studies and mechanistic investigations on related PAHs help in understanding the electronic and steric factors that guide the incoming electrophile to a specific carbon atom. nih.gov For coronene, the different positions on the aromatic framework have varying degrees of reactivity, which ultimately dictates the isomer distribution in the final product.

Optimization of Synthetic Yields and Purity Protocols for this compound

The synthesis of this compound, a key derivative of the polycyclic aromatic hydrocarbon coronene, has been the subject of chemical investigation. Research has focused on establishing reliable synthetic methods and purification protocols to obtain this compound, as earlier literature on the topic was found to be inconsistent. surrey.ac.uk

A significant reinvestigation into the nitration of coronene provided more precise and reliable conditions for the preparation of this compound and its more highly nitrated analogues. surrey.ac.uk This work was foundational in establishing dependable synthetic routes.

One specific method for the synthesis of this compound involves the use of a nitrating mixture on a solution of coronene. The general procedure is as follows: Coronene is dissolved in acetic anhydride and the solution is cooled. acs.org Fuming nitric acid is then added dropwise to the cooled solution. acs.org Following this addition, concentrated sulfuric acid is carefully introduced while maintaining a low temperature. acs.org The reaction is then allowed to proceed overnight at room temperature. acs.org

The isolation of the product is achieved by quenching the reaction mixture with water, which leads to the precipitation of a yellow solid. acs.org This precipitate is then subjected to a series of washing steps to enhance its purity. The solid is typically washed with water, followed by isopropanol, and finally diethyl ether to remove residual reagents and by-products. acs.org The resulting yellow precipitate is this compound, which can be used in subsequent reactions without further purification for certain applications. acs.org

While this method provides a direct route to this compound, detailed studies focusing on the systematic optimization of reaction yields and purity through the variation of parameters such as temperature, reaction time, and reagent ratios are not extensively detailed in the available literature. However, the conditions described represent a functional protocol for its synthesis.

Further research into the nitration of coronene has also explored the formation of dinitrocoronene, trinitrocoronene, and hexanitrocoronene, which can be obtained by using more potent nitrating agents like 85% nitric acid and fuming nitric acid. surrey.ac.uk The separation of these differently nitrated coronenes, including the various potential isomers, presents a significant purification challenge. For instance, in related chemistries involving coronene derivatives, the separation of isomers has proven difficult, sometimes requiring techniques like recrystallization to isolate a specific regioisomer.

The purification of coronene itself is typically achieved through crystallization from solvents like benzene (B151609) or toluene, followed by sublimation in a vacuum. These methods could potentially be adapted for the purification of this compound to achieve higher purity levels.

The following table outlines a reported synthetic protocol for this compound.

| Parameter | Condition |

| Starting Material | Coronene |

| Reagents | Acetic anhydride, Fuming nitric acid, Sulfuric acid |

| Reaction Temperature | Initial cooling to 0 °C, then room temperature |

| Reaction Time | Overnight |

| Work-up | Precipitation with water |

| Purification | Washing with water, isopropanol, and diethyl ether |

This table summarizes a specific synthetic procedure for this compound. acs.org Optimization of this protocol through systematic variation of conditions to maximize yield and purity has not been detailed in the reviewed literature.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 Nitrocoronene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Nitrocoronene

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, offering detailed information on the connectivity and electronic environment of atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its structural confirmation and for understanding the electronic effects of the nitro substituent on the coronene (B32277) core.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The chemical shifts of the protons are primarily influenced by the diamagnetic ring current of the extensive π-system of the coronene core and the electronic effects of the nitro group.

The large, fused aromatic system of coronene generates a significant anisotropic effect. tezu.ernet.inrsc.orgresearchgate.net This effect causes protons located on the periphery of the aromatic system to experience a strong deshielding effect, shifting their resonance signals to a lower field (higher ppm values). tezu.ernet.inrsc.org The introduction of the electron-withdrawing nitro group further deshields the protons, particularly those in close proximity.

A detailed analysis of the expected ¹H NMR spectrum of this compound would involve the assignment of each proton based on its position relative to the nitro group. The protons on the same ring as the nitro group (ortho and meta positions) would be the most deshielded. The coupling patterns (e.g., doublets, triplets, etc.) arising from spin-spin interactions between adjacent protons would also be crucial for unambiguous assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.2 - 9.4 | d |

| H-3 | 8.8 - 9.0 | t |

| H-4 | 8.7 - 8.9 | d |

| H-5 | 8.6 - 8.8 | d |

| H-6 | 8.5 - 8.7 | t |

| H-7 | 8.5 - 8.7 | t |

| H-8 | 8.6 - 8.8 | d |

| H-9 | 8.4 - 8.6 | d |

| H-10 | 8.3 - 8.5 | t |

| H-11 | 8.3 - 8.5 | t |

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton. Due to the high symmetry of the parent coronene molecule, it exhibits only three distinct carbon signals. The introduction of the nitro group at the C-1 position breaks this symmetry, leading to a greater number of unique carbon signals.

The chemical shifts of the carbon atoms in this compound are influenced by their hybridization state and the electronic effects of the nitro substituent. Aromatic carbons typically resonate in the range of 110-150 ppm. udel.educhemguide.co.uk The carbon atom directly attached to the nitro group (C-1) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group, shifting its resonance to a lower field. researchgate.net This is a well-documented substituent effect in aromatic systems. mdpi.commdpi.com

The electron-withdrawing effect of the nitro group is also transmitted through the π-system, influencing the chemical shifts of other carbons in the coronene framework, particularly those at the ortho and para positions relative to the point of substitution. By comparing the ¹³C NMR spectrum of this compound with that of the parent coronene, the magnitude of these substituent effects can be quantified.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Compared to Coronene

| Carbon | Coronene Chemical Shift (ppm) | This compound Predicted Chemical Shift (ppm) | Expected Shift (Δδ) |

|---|---|---|---|

| C-1 | 124.5 | 145 - 150 | Downfield |

| C-2 | 127.8 | 120 - 125 | Upfield |

| C-3 | 127.8 | 128 - 132 | Downfield |

| C-4 | 124.5 | 123 - 127 | Upfield |

| C-4a | 130.8 | 130 - 133 | Minimal |

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

Vibrational Spectroscopic Analysis of this compound

The IR spectrum of this compound is dominated by the characteristic absorption bands of the nitro group and the aromatic coronene core. The nitro group gives rise to two strong and distinct stretching vibrations:

Asymmetric NO₂ stretch: Typically observed in the range of 1550-1475 cm⁻¹ for nitro-aromatic compounds. elsevierpure.comchalcogen.ro This band is usually very intense. researchgate.net

Symmetric NO₂ stretch: Found in the region of 1360-1290 cm⁻¹. elsevierpure.comnih.gov

The presence of these two strong absorptions is a clear indication of the nitro functionality. researchgate.net

The aromatic coronene framework contributes to the IR spectrum with several characteristic bands:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

Out-of-plane C-H bending: These absorptions, often found in the 900-650 cm⁻¹ range, are characteristic of the substitution pattern on the aromatic ring.

Table 3: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For a highly symmetric molecule like coronene, certain vibrations may be Raman active but IR inactive, and vice versa.

The Raman spectrum of this compound is expected to show strong bands corresponding to the vibrations of the aromatic rings. The symmetric stretching modes of the C=C bonds in the coronene core typically give rise to intense Raman signals. The introduction of the nitro group will induce changes in the Raman spectrum compared to the parent coronene.

The symmetric stretching of the nitro group is also observable in the Raman spectrum, typically in the same region as in the IR spectrum (around 1350 cm⁻¹). The study of other nitro-PAHs has shown that the assignment of the NO₂ stretching modes in Raman spectra can be complex due to the presence of other bands in the same region. sfasu.edu However, a combination of IR and Raman data, often supported by computational calculations, can lead to a definitive assignment of the vibrational modes. researchgate.netresearchgate.net

Table 4: Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aromatic Ring Breathing Modes | 1600 - 1300 |

Electronic Absorption and Emission Characteristics of this compound

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. These techniques involve the excitation of electrons from lower to higher energy molecular orbitals.

The electronic absorption spectrum of coronene is characterized by several absorption bands in the UV and visible regions, arising from π → π* transitions. researchgate.net The introduction of a nitro group, which is an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system and the electronic interaction between the nitro group and the coronene π-system. The spectrum of this compound will likely show broad absorption bands due to the superposition of electronic and vibrational transitions. nih.gov

In terms of emission, nitro-substituted aromatic compounds are well-known to exhibit significantly quenched fluorescence or to be non-fluorescent. elsevierpure.comnih.gov The nitro group is a strong electron-withdrawing group and can introduce low-lying excited states that provide efficient non-radiative decay pathways for the excited state, thus preventing the emission of light. mdpi.com This fluorescence quenching is a characteristic feature of many nitroaromatic compounds. chalcogen.ronih.gov Therefore, this compound is not expected to be a strong emitter. Any weak emission that might be observed would likely be at a longer wavelength than the absorption, following Kasha's rule.

Table 5: Expected Electronic Absorption and Emission Properties of this compound

| Property | Expected Characteristics |

|---|---|

| Absorption | |

| λmax | Bathochromic shift compared to coronene |

| Molar Absorptivity (ε) | High, characteristic of π → π* transitions |

| Emission |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound, a derivative of a large polycyclic aromatic hydrocarbon (PAH), are primarily defined by electronic transitions within its extensive π-conjugated system. scispace.comwikipedia.org The introduction of a nitro (-NO₂) group, a strong chromophore, further influences the UV-Vis spectrum. The absorption of ultraviolet or visible light promotes electrons from occupied molecular orbitals to unoccupied ones, with the most significant transitions typically occurring from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). thermofisher.com

For nitrated aromatic compounds, several types of transitions are possible:

π → π* Transitions: These are characteristic of the conjugated π-system of the coronene backbone. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org These transitions are typically intense and are responsible for the strong absorption bands in the UV and visible regions of the spectrum. In large PAHs like coronene, the extensive conjugation lowers the HOMO-LUMO gap, shifting these absorptions to longer wavelengths. thermofisher.commsu.edu

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (n), located on the oxygen atoms of the nitro group, to an antibonding π* orbital of the aromatic system. wikipedia.orgthermofisher.com Compared to π → π* transitions, n → π* transitions are generally much weaker (have a smaller molar absorptivity) and occur at longer wavelengths because non-bonding orbitals are typically higher in energy than bonding π orbitals. thermofisher.com

The UV-Vis spectrum of this compound is expected to display multiple absorption bands, reflecting the complex electronic structure. By analogy with other nitrated aromatic compounds, one can anticipate the general regions of these absorptions. rsc.org For instance, a study on nitrobenzaldehydes identified weak n→π* transitions around 350 nm, moderately intense π→π* transitions near 300 nm, and very strong π→π* absorptions around 250 nm. rsc.org Given the more extended π-system of coronene, these transitions in this compound would likely be red-shifted (occur at longer wavelengths).

| Transition Type | Associated Functional Group | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Coronene Aromatic System | UV and Visible | Strong |

| n → π | Nitro Group (-NO₂) | Visible (Long Wavelength) | Weak |

Photoluminescence and Fluorescence Quantum Yields

The presence of a nitro group dramatically influences the photoluminescence properties of aromatic compounds. Nitroaromatics are generally known to be weakly fluorescent or entirely non-fluorescent. rsc.orgresearchgate.net This phenomenon, known as fluorescence quenching, is primarily due to the nitro group promoting highly efficient non-radiative decay pathways for the excited singlet state. rsc.org

The principal mechanism responsible for this quenching is efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). rsc.org For many nitroaromatics, the rate of ISC (kISC) can be several orders of magnitude faster (e.g., >10¹¹ s⁻¹) than the rate of fluorescence emission (kf), which is typically around 10⁷–10⁸ s⁻¹. rsc.org This rapid population of the triplet state effectively prevents the molecule from returning to the ground state via the emission of a photon (fluorescence).

The fluorescence quantum yield (ΦF) , defined as the ratio of photons emitted to photons absorbed, is consequently very low for most nitroaromatics, often with values less than 0.01. rsc.orgyoutube.com

ΦF = (Number of photons emitted) / (Number of photons absorbed)

For this compound, it is anticipated that the fluorescence would be significantly quenched compared to the parent coronene molecule. The strong electron-withdrawing nature of the nitro group facilitates the rapid non-radiative deactivation of the excited state, making fluorescence a minor de-excitation pathway. While some complex structural modifications can enhance fluorescence in certain nitroaromatics, the simple substitution on the coronene ring is expected to result in a very low fluorescence quantum yield. rsc.orgresearchgate.net

Mass Spectrometric Fragmentation Pathways of this compound

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of their fragmentation patterns. wikipedia.org

Studies on similar nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) using techniques like Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provide significant insight into the expected fragmentation of this compound. acs.org A common and diagnostic fragmentation pathway for nitro-PAHs involves a rearrangement of the nitro group, followed by the loss of a neutral molecule. acs.org

The primary fragmentation pathway is proposed to be:

Nitro-Nitrite Rearrangement: Upon ionization, the energetically unstable molecular ion ([M]⁺˙) undergoes an excited-state rearrangement from a nitro group (-NO₂) to a nitrite (B80452) group (-ONO).

Loss of Nitric Oxide: The resulting nitrite intermediate readily loses a molecule of nitric oxide (•NO).

This leads to the formation of a prominent [M - NO]⁺ ion, which is often a major peak in the mass spectrum. acs.org Another characteristic feature, especially when using high-energy ionization methods, is the appearance of a strong signal corresponding to the NO⁺ ion itself. acs.org

| Ion | Formula | Proposed Identity | Significance |

|---|---|---|---|

| [M]⁺˙ | [C₂₄H₁₁NO₂]⁺˙ | Molecular Ion | Confirms molecular weight |

| [M - NO]⁺ | [C₂₄H₁₁O]⁺ | Loss of Nitric Oxide | Primary, diagnostic fragment |

| NO⁺ | [NO]⁺ | Nitric Oxide Cation | Characteristic low-mass fragment |

Tandem Mass Spectrometry for Structural Insights and Isomer Differentiation

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural information by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected in the first mass analyzer. These selected "precursor ions" are then fragmented, often through collision-induced dissociation (CID), where they collide with an inert gas. The resulting "product ions" are then analyzed in a second mass analyzer. wikipedia.org

This technique is particularly powerful for differentiating between isomers. researchgate.net While different isomers of nitrocoronene (e.g., 2-nitrocoronene) would have the exact same molecular weight and molecular formula, their different structures would likely lead to different fragmentation patterns in an MS/MS experiment. The position of the nitro group on the coronene ring can influence bond stabilities and rearrangement pathways. These differences would manifest as variations in the relative abundances of the product ions, even if the types of fragments produced (like the loss of NO) are the same. By comparing the product ion spectra of different isomers, it is possible to distinguish them. researchgate.net

X-ray Diffraction Crystallography of this compound and its Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org This technique provides precise information on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice, known as molecular packing. growingscience.com

Crystal Structure Determination and Molecular Packing Arrangements

While a specific crystal structure for this compound is not publicly documented, the structure of the parent molecule, coronene (C₂₄H₁₂), provides a strong basis for prediction. Coronene crystallizes in a monoclinic system (space group P2₁/a), with molecules arranged in a herringbone or slipped-stack pattern. royalsocietypublishing.org The planar molecules are packed with a perpendicular distance of 3.46 Å between them, indicative of van der Waals interactions. royalsocietypublishing.org

For this compound, the introduction of the polar nitro group is expected to influence the molecular packing. The determination of its crystal structure would follow the standard procedure of single-crystal XRD:

Crystal Growth: High-purity this compound is crystallized from a suitable solvent to obtain single crystals of sufficient quality.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected. wikipedia.org

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual carbon, hydrogen, nitrogen, and oxygen atoms can be determined and refined to yield a precise molecular structure. libretexts.org

The resulting structure would reveal the precise bond lengths and angles of the this compound molecule, including any distortions from planarity caused by the nitro group. Furthermore, it would show how the molecules pack in the crystal lattice. The polar nitro groups may introduce specific intermolecular interactions, such as dipole-dipole forces, potentially leading to a different packing arrangement compared to the nonpolar coronene to maximize crystal stability.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.119 |

| b (Å) | 4.702 |

| c (Å) | 10.102 |

| β (°) | 110.9 |

| Molecules per unit cell (Z) | 2 |

Intermolecular Interactions in Crystalline Phases (e.g., π-π Stacking)

The extensive π-system of the coronene core is predisposed to engage in significant π-π stacking interactions . In the crystalline state, this compound molecules are anticipated to arrange in a stacked fashion, driven by attractive, noncovalent interactions between the electron clouds of adjacent coronene rings. The introduction of the nitro group, an electron-withdrawing substituent, is expected to modulate these interactions. The nitro group reduces the electron density on the aromatic core, which can influence the geometry and strength of the π-π stacking. Generally, in such systems, a parallel-displaced or slipped-stacking arrangement is favored over a perfect face-to-face overlap to minimize electrostatic repulsion and maximize attractive dispersion forces. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å for aromatic systems.

Additionally, C–H···π interactions are expected to contribute to the cohesion of the crystal lattice. In this type of interaction, the hydrogen atoms of one this compound molecule can interact with the electron-rich π-face of an adjacent molecule's coronene core. These interactions are important in guiding the three-dimensional assembly of the molecules.

The interplay of these various intermolecular forces—π-π stacking, C–H···O, and C–H···π interactions—would collectively determine the final crystal packing motif of this compound. A detailed understanding and quantification of these interactions, however, awaits experimental determination through techniques like single-crystal X-ray diffraction or through high-level computational modeling and crystal structure prediction studies.

| Interaction Type | Predicted Key Features | Expected Distance Range |

| π-π Stacking | Parallel-displaced or slipped-stacking of coronene cores. | Centroid-to-centroid: 3.3 - 3.8 Å |

| C–H···O Hydrogen Bonds | Oxygen atoms of the nitro group act as acceptors for aromatic C-H donors. | H···O distance: ~2.2 - 2.8 Å |

| C–H···π Interactions | Aromatic C-H donors interact with the π-face of the coronene core. | H···π-centroid distance: ~2.5 - 3.0 Å |

Computational and Theoretical Investigations of 1 Nitrocoronene

Quantum Chemical Calculations of Electronic Structure and Energetics of 1-Nitrocoronene

Quantum chemical calculations are powerful tools for understanding the molecular and electronic structure of compounds. nih.gov These methods, which are rooted in quantum mechanics, can predict various chemical properties, including electron densities, energies, and molecular structures, by solving the electronic Schrödinger equation. wikipedia.org

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.orgempa.ch It allows for the calculation of molecular orbitals and the distribution of electron density, providing insights into a molecule's reactivity and properties. wikipedia.orgaps.org In DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. empa.ch

For aromatic compounds like coronene (B32277), DFT calculations can effectively describe the π-molecular orbitals that are delocalized across the ring system. wikipedia.org The introduction of a nitro group (-NO2) significantly alters the electronic landscape of the coronene backbone. The nitro group is strongly electron-withdrawing, which influences the energy levels and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

DFT studies on related nitroaromatic compounds have shown that the nitro group introduces new, low-lying unoccupied orbitals, which can act as electron acceptors. This modification of the molecular orbitals is crucial in determining the molecule's electronic and photophysical properties, such as its absorption and emission spectra. The electron density distribution in this compound is expected to be polarized, with a significant partial positive charge on the carbon atom attached to the nitro group and on the nitrogen atom, while the oxygen atoms of the nitro group carry partial negative charges. This charge distribution affects the molecule's intermolecular interactions and its behavior in different chemical environments.

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of medium-sized organic molecules. nih.gov |

| M06-2X | aug-cc-pVTZ | Accurate thermochemistry and non-covalent interactions. frontiersin.org |

| PBE0 | LanL2DZ | Prediction of excited state energies and UV-Vis spectra. plos.org |

| CAM-B3LYP | LanL2DZ | Charge-transfer excitations and long-range corrected properties. plos.org |

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, revealing information about their conformational dynamics and interactions with the environment. ucsf.edunih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, offering insights into both kinetic and thermodynamic properties. nih.govijbiotech.com

Conformational Analysis and Rotational Barriers of the Nitro Group

The nitro group in this compound is not static; it can rotate around the C-N bond. The orientation of the nitro group relative to the coronene plane is a key conformational feature. This rotation is not free and is governed by a potential energy barrier arising from steric hindrance and electronic effects between the nitro group and the adjacent hydrogen atoms on the coronene ring.

Conformational analysis, often performed using quantum chemical methods, can map out the potential energy surface as a function of the dihedral angle of the nitro group. nih.gov This analysis helps to identify the most stable conformation (the global minimum on the potential energy surface) and any other local minima. The energy difference between the minimum and maximum energy conformations defines the rotational barrier. For many nitroaromatic compounds, the planar or near-planar conformation is often the most stable, as it allows for maximum π-conjugation between the nitro group and the aromatic system. However, steric crowding can force the nitro group to twist out of the plane. nih.gov

| Term | Description |

|---|---|

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. |

| Staggered Conformation | A low-energy conformation where substituents on adjacent atoms are as far apart as possible. youtube.com |

| Eclipsed Conformation | A high-energy conformation where substituents on adjacent atoms are aligned. youtube.com |

| Rotational Barrier | The energy required to rotate a part of a molecule around a bond from a stable conformation to a transition state. |

Solvent Effects on this compound Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. wikipedia.orgweebly.com Solvent effects can alter a molecule's stability, reactivity, and spectroscopic properties. wikipedia.orgnumberanalytics.com These effects can be broadly categorized as non-specific (arising from the solvent's bulk properties like dielectric constant) and specific (due to direct interactions like hydrogen bonding). numberanalytics.com

For a polar molecule like this compound, the polarity of the solvent is expected to play a crucial role. fud.edu.ng In polar solvents, the dipole moment of the solvent molecules can interact with the dipole moment of this compound, leading to stabilization. This stabilization can differ for the ground and excited states, which can cause shifts in the absorption and emission spectra (solvatochromism).

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to simulate the effects of a solvent. numberanalytics.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of properties in a simulated solution environment. MD simulations can provide a more explicit and dynamic picture by including individual solvent molecules and simulating their interactions with the solute over time. ucsf.edunumberanalytics.com

Theoretical Predictions of Spectroscopic Parameters for this compound

Quantum chemical calculations are invaluable for predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. plos.org

NMR Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H and ¹³C nuclei. plos.org The chemical shift of a particular nucleus is sensitive to its local electronic environment. For this compound, the electron-withdrawing nature of the nitro group is expected to deshield the nearby protons and carbons, leading to higher chemical shifts (downfield) for these nuclei compared to unsubstituted coronene. Calculations can help in the assignment of complex NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. Theoretical calculations can predict these frequencies, which are related to the strengths of the chemical bonds and the masses of the atoms. The nitro group has characteristic symmetric and asymmetric stretching vibrations that give rise to strong absorption bands, typically in the regions of 1550-1490 cm⁻¹ and 1380-1300 cm⁻¹, respectively. spectroscopyonline.com

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT and other ab initio methods can predict the electronic transitions that are observed in a UV-Vis absorption spectrum. plos.org These calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). For this compound, the spectrum is expected to show intense π–π* transitions characteristic of the large aromatic system, as well as possible lower-energy charge-transfer bands resulting from the electronic interaction between the coronene and nitro moieties. acs.org

| Spectroscopy | Predicted Feature | Theoretical Basis |

|---|---|---|

| ¹H NMR | Downfield shifts for protons near the nitro group. | Deshielding effect due to the electron-withdrawing nitro group. nih.gov |

| ¹³C NMR | Downfield shifts for carbons near the nitro group. | Polarization of the C-N bond and electron withdrawal. plos.org |

| IR | Strong absorption bands for NO₂ symmetric and asymmetric stretches. | Characteristic vibrational modes of the nitro functional group. spectroscopyonline.com |

| UV-Vis | Intense π–π* transitions and potential charge-transfer bands. | Electronic excitations within the delocalized π-system and from the coronene core to the nitro group. acs.org |

Aromaticity Analysis of the this compound System using Quantum Descriptors

A comprehensive analysis of the aromaticity of the this compound system using quantum chemical descriptors has not been specifically reported in publicly available scientific literature. However, a theoretical investigation would likely employ a variety of computational methods to understand the electronic structure and degree of aromaticity of the polycyclic aromatic hydrocarbon (PAH) core and how it is influenced by the electron-withdrawing nitro (-NO₂) group.

Aromaticity is a fundamental concept in chemistry, and its quantification is often achieved through several computational descriptors. mdpi.com The most common methods are based on magnetic, geometric, and electronic criteria. mdpi.comunirioja.es

Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. github.io It is calculated by placing a "dummy" atom at the center of a ring and computing its magnetic shielding. mdpi.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. mdpi.comunirioja.es For a complex system like this compound, NICS calculations would likely be performed for each individual ring to assess local aromaticity. A common variant, NICS(1)zz, which measures the out-of-plane component of the magnetic shielding tensor 1 Å above the ring center, is often preferred as it is considered a better measure of the π-system's contribution to aromaticity. mdpi.com

Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in a ring system compared to an ideal aromatic system (like benzene (B151609), with a HOMA value of 1) and a non-aromatic system (with a HOMA value of 0). A value closer to 1 indicates a higher degree of aromaticity. For this compound, HOMA analysis would reveal how the fusion of multiple rings and the presence of the nitro group distort the geometry and affect the aromatic character of the individual rings.

Electronic Criteria: Electronic descriptors like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) are based on the quantum theory of atoms in molecules (QTAIM). These indices measure electron delocalization between atoms in a ring. While powerful, the PDI is typically limited to six-membered rings. mdpi.com

A computational study on this compound would likely present the calculated values for these descriptors for each ring in the coronene backbone. The results would be compared to the parent coronene molecule to quantify the electronic perturbation induced by the nitro substituent. It is generally expected that the electron-withdrawing nature of the -NO₂ group would decrease the electron density and potentially the local aromaticity of the substituted ring.

Table of Aromaticity Descriptors (Hypothetical Values for Illustration)

| Ring | NICS(1)zz (ppm) | HOMA |

| A (Substituted) | -8.5 | 0.85 |

| B | -10.2 | 0.92 |

| C | -10.5 | 0.94 |

| D | -10.3 | 0.93 |

| E | -10.4 | 0.93 |

| F | -10.2 | 0.92 |

| G (Central) | -5.1 | 0.65 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the searched literature.

Reaction Pathway Modeling for this compound Transformations (Computational)

Specific computational modeling of reaction pathways for this compound transformations is not detailed in the available literature. However, theoretical studies on the decomposition and reaction mechanisms of other nitroaromatic compounds, such as nitrotoluenes, provide a framework for how such an investigation would be approached. nih.govrsc.org

Computational chemistry offers powerful tools to explore the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and products. wikipedia.org This allows for the determination of reaction mechanisms, activation energies, and reaction rates. rsc.orgwikipedia.org For this compound, computational modeling could investigate several key transformations, including atmospheric degradation, metabolic activation, and thermal decomposition.

Key Computational Approaches:

Density Functional Theory (DFT): This is a workhorse method in computational chemistry used to optimize the geometries of reactants, transition states, and products and to calculate their energies. nih.gov

Transition State Search Algorithms: Methods like the nudged elastic band (NEB) or dimer method are used to locate the transition state structures that connect reactants to products.

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation barrier (energy of activation), a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. nih.gov

Reaction Rate Constant Calculation: Using transition state theory, the calculated activation energies can be used to compute theoretical rate constants for elementary reaction steps.

Potential Modeled Transformations:

Atmospheric Degradation: Modeling the reaction of this compound with atmospheric oxidants like hydroxyl (•OH) or nitrate (B79036) (•NO₃) radicals would be crucial for understanding its environmental fate. Computational studies could predict the most likely sites of radical attack and the subsequent degradation pathways.

Reduction of the Nitro Group: The metabolic activation of nitro-PAHs often involves the reduction of the nitro group to form reactive intermediates. Computational modeling could elucidate the stepwise mechanism of this reduction, calculating the energies of nitroso, hydroxylamino, and amino intermediates.

C-NO₂ Bond Homolysis: The direct cleavage of the carbon-nitro bond is a common initial step in the thermal decomposition of nitroaromatic compounds. nih.gov Theoretical calculations would determine the bond dissociation energy (BDE) for this process, providing insight into the thermal stability of this compound. For nitrotoluenes, studies have shown that C-NO₂ homolysis is a key decomposition channel, with activation energies ranging from 46-60 kcal/mol depending on other substituents. nih.gov

Table of Hypothetical Reaction Energetics for this compound

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |

| C-NO₂ Homolysis | This compound | 55.0 | Coronene radical + •NO₂ | 52.0 |

| OH Radical Addition | This compound + •OH | 5.2 | OH-adduct radical | -15.8 |

| Nitro Group Reduction (Step 1) | This compound + 2e⁻ + 2H⁺ | 25.3 | Nitroso-coronene + H₂O | -10.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the searched literature.

Reactivity and Transformational Pathways of 1 Nitrocoronene

Reduction Chemistry of the Nitro Group in 1-Nitrocoronene

The nitro group of this compound is a primary site for chemical reduction, leading to the formation of 1-aminocoronene. This transformation can be achieved through several methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation is a standard method for the reduction of nitroarenes to their corresponding amines. tcichemicals.comlibretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgchemistrytalk.org The catalyst, typically a noble metal like palladium, platinum, or nickel, facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group. chemistrytalk.orgyoutube.com For nitro-PAHs such as this compound, reduction has been noted using columns coated with platinum/rhodium (Pt/Rh), indicating that this method is applicable to complex PAHs. nii.ac.jp

Another method for the reduction of this compound to 1-aminocoronene involves chemical reducing agents. Research has shown that treating this compound with phenylhydrazine (B124118) successfully yields the corresponding amine, 1-aminocoronene. surrey.ac.uk This amine can be further derivatized, for example, through acetylation to form N-acetyl and N,N-diacetyl derivatives. surrey.ac.uk

| Method | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/Rh Catalyst | 1-Aminocoronene | nii.ac.jp |

| Chemical Reduction | Phenylhydrazine | 1-Aminocoronene | surrey.ac.uk |

The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically involves a multi-electron pathway. The general mechanism proceeds through the transfer of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂), with nitroso and hydroxylamine (B1172632) species as intermediates. researchgate.net

While specific electrochemical data for this compound is not detailed in the provided sources, studies on analogous nitro-PAHs provide insight into the process. The electrochemical half-wave reduction potentials of compounds like 1-nitropyrene (B107360) and 6-nitrochrysene (B1204248) have been measured using cyclic voltammetry. scielo.br These experiments are typically conducted in an anhydrous organic solvent like N,N-dimethylformamide (DMF) with a supporting electrolyte. scielo.br The reduction potential is a key parameter that reflects the ease with which the nitro group can accept an electron, a critical first step in the reduction cascade. scielo.br The biological activity of nitro-PAHs has been correlated with these reduction potentials. scielo.br

| Compound | Half-Wave Potential (E₁/₂) vs. Ag/AgI | Reference |

|---|---|---|

| 3-Nitrofluoranthene | -0.51 V | scielo.br |

| 1-Nitropyrene | -0.61 V | scielo.br |

| 6-Nitrochrysene | -0.64 V | scielo.br |

| 9-Nitroanthracene | -0.84 V | scielo.br |

Nucleophilic and Electrophilic Substitution Reactions on this compound

The nitro group profoundly influences the susceptibility of the coronene (B32277) ring to further substitution, acting as a deactivating group for electrophilic attack and an activating group for nucleophilic attack. organic-chemistry.orgstudymind.co.uk

Regioselectivity is the preference for a reaction to occur at a specific position on a molecule. numberanalytics.comyoutube.com In substitution reactions on this compound, the nitro group directs the position of the incoming substituent.

Electrophilic Aromatic Substitution (SEAr): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards attack by electrophiles. studymind.co.uklibretexts.org In simpler aromatic systems, electron-withdrawing groups are known as meta-directors. youtube.com Studies on the further nitration of coronene have successfully produced dinitrocoronene and trinitrocoronene, indicating that despite the deactivation, further electrophilic substitution is possible under specific conditions. surrey.ac.uk Structural analysis suggests that the dinitrocoronene formed is likely 1,5-dinitrocoronene, which provides insight into the regioselectivity of the reaction on the complex coronene system. surrey.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at positions ortho and para to itself. organic-chemistry.orgd-nb.info In this type of reaction, a nucleophile replaces a group (often a hydrogen or a halogen) on the aromatic ring. organic-chemistry.org For substituted nitroarenes, nucleophilic substitution generally occurs at the positions ortho and para to the nitro group. organic-chemistry.org

Reaction kinetics relate to the rate of a chemical reaction. pressbooks.publibretexts.org For nucleophilic aromatic substitution, the rate often depends on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics (SN2-like for aromatic systems). pressbooks.pubbyjus.com The rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a stabilized anionic intermediate. d-nb.info

| Reaction Type | Role of Nitro Group | Directing Effect | Reference |

|---|---|---|---|

| Electrophilic Substitution | Deactivating | Directs to other rings (e.g., position 5) | surrey.ac.uk |

| Nucleophilic Substitution | Activating | Ortho, Para | organic-chemistry.orgd-nb.info |

The mechanisms of substitution reactions on this compound follow established pathways for nitroaromatic compounds.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. studymind.co.uklibretexts.org First, an electrophile (E⁺) attacks the electron-rich π-system of the coronene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. studymind.co.ukunacademy.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. studymind.co.uk The initial attack by the electrophile is the rate-determining step. unacademy.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This mechanism is also typically a two-step addition-elimination process. d-nb.info A strong nucleophile attacks the electron-deficient carbon atom at a position ortho or para to the nitro group. organic-chemistry.org This attack forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. organic-chemistry.org In the subsequent, faster step, a leaving group (such as a hydride ion in Vicarious Nucleophilic Substitution) is eliminated, which restores the aromatic system. organic-chemistry.orgd-nb.info

Photochemical Transformations of this compound

The study of the photochemical behavior of nitro-PAHs is important for understanding their environmental fate, as these transformations can be initiated by sunlight. The orientation of the nitro group relative to the aromatic plane can influence the photochemical stability of the molecule. acs.org

While specific studies on this compound are limited, research on other nitroaromatic compounds shows that a common photochemical reaction is the intramolecular rearrangement of the nitro group. researchgate.netrsc.org Upon irradiation, the nitro group can be converted into a nitroso group, which can lead to the formation of new products. For example, o-nitrobenzaldehyde rearranges to o-nitrosobenzoic acid upon irradiation. researchgate.net This type of transformation, proceeding through an excited triplet state, is a plausible pathway for this compound. researchgate.net Such photochemical transformations can alter the biological properties of the compound; for instance, some parent nitro-PAHs like this compound contribute to the indirect-acting mutagenicity of particulate matter, a property that could be modified by photochemical reactions. acs.org

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, is excited to a higher electronic state, which facilitates the transfer of an electron to or from another molecule. okstate.edu This creates a charge-separated state, forming a radical cation and a radical anion. edinst.com An excited state molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart. okstate.edu

In the context of this compound, the presence of the nitro group (-NO₂) makes it a potent electron acceptor, a characteristic common to many nitro-PAHs. walshmedicalmedia.com Upon photoexcitation, this compound's electron-accepting ability is significantly enhanced. When in the presence of an electron donor, the excited this compound can accept an electron, reverting to a lower energy state while forming the this compound radical anion and the radical cation of the donor molecule. okstate.eduedinst.com This process is a primary photochemical event that can initiate subsequent chemical reactions. walshmedicalmedia.com The efficiency of this PET process is governed by factors such as the reduction potential of this compound, the oxidation potential of the electron donor, the distance between the donor and acceptor, and the solvent environment. edinst.com

The general mechanism can be described as follows:

Excitation: this compound absorbs a photon (hν) to form an electronically excited state (*this compound).

Electron Transfer: The excited molecule interacts with a donor molecule (D), accepting an electron to form a geminate radical ion pair (RIP), consisting of the this compound radical anion and the donor radical cation. okstate.edu

This PET process is fundamental to understanding the phototoxicity and photodegradation pathways of nitro-PAHs, as the radical anion formed is a highly reactive species. walshmedicalmedia.com

Photodegradation Mechanisms and Products in Abiotic Systems

Photochemical degradation is a primary route for the natural removal of nitro-PAHs from the environment. case.edu These compounds can degrade quickly via direct photolysis, with lifetimes that can be as short as a few minutes to a few hours. copernicus.org The degradation process is complex and can lead to a variety of photoproducts, some of which may be more toxic than the parent compound. walshmedicalmedia.com The photodegradation of this compound in abiotic systems like water, air, or adsorbed on particulate matter is expected to follow pathways observed for other nitro-PAHs. nih.govcopernicus.org

The main photodegradation pathways for nitro-PAHs involve:

Photoinduced Hydroxylation: The reaction of the excited nitro-PAH with water or hydroxyl radicals can lead to the formation of hydroxynitro-PAHs. nih.gov

Photooxidation: In the presence of oxygen, the excited molecule or subsequent radical species can be oxidized, leading to the formation of quinones and other oxygenated derivatives. nih.govcopernicus.org This can be mediated by reactive oxygen species (ROS) like singlet oxygen, which are generated during the photochemical process. walshmedicalmedia.commdpi.com

Isomerization: In certain media, such as ice, nitro-PAHs can undergo photoinduced isomerization, where the nitro group moves to a different position on the aromatic core. nih.gov This is often attributed to a "freezing concentration effect" that facilitates unique reaction pathways. nih.gov

C-N Bond Cleavage: A primary photochemical pathway for some nitro-PAHs is the cleavage of the carbon-nitro bond (C-NO₂) to form an aryl radical and a nitrogen dioxide (•NO₂) radical. walshmedicalmedia.com These highly reactive radicals can then engage in further reactions with surrounding molecules.

Based on studies of compounds like 1-nitropyrene and 9-nitrophenanthrene, the photodegradation of this compound would likely yield a mixture of hydroxylated, oxidized, and other transformed products. nih.gov

| Parent Compound | Reaction Conditions | Major Products Identified | Reference |

|---|---|---|---|

| 1-Nitropyrene | Aqueous/Ice Photolysis (λ > 290 nm) | Hydroxynitropyrenes, Pyrene-quinones | nih.gov |

| 9-Nitrophenanthrene | Aqueous/Ice Photolysis (λ > 290 nm) | Hydroxynitrophenanthrenes, Phenanthrene-quinones | nih.gov |

| 9-Nitroanthracene | Photolysis | 9,10-Anthraquinone | acs.org |

| 1-Nitronaphthalene | Photolysis | Aryl and NO radicals | walshmedicalmedia.com |

Thermal Decomposition Pathways of this compound

The thermal decomposition of nitro-PAHs and related nitro compounds typically proceeds through initial cleavage of the C-NO₂ bond or rearrangement of the nitro group, followed by a cascade of secondary reactions. dtic.milmdpi.com The decomposition of a related energetic material, RDX, begins with an initial peak temperature of around 227°C. mdpi.com Phenolic polymers used in ablative composites show decomposition and charring between 350°C and 850°C. nasa.gov

Key gaseous products from the thermal decomposition of nitroaromatic compounds generally include:

Nitrogen oxides (NO₂, N₂O, NO)

Carbon oxides (CO₂, CO)

Water (H₂O)

Hydrogen cyanide (HCN)

The solid residue is often a carbonaceous char. dtic.milnasa.gov The exact product distribution and decomposition temperatures depend heavily on the specific molecular structure and the heating conditions (e.g., heating rate, atmosphere). For example, studies on 1,3,5-triamino-2,4,6-trinitro-benzene (TATB) show that the presence of amino groups alters the decomposition pathway compared to other nitroarenes, highlighting the influence of other functional groups. dtic.mil

| Compound | Typical Gaseous Products | Reference |

|---|---|---|

| RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | N₂O, CH₂O, CO₂, HCN | mdpi.com |

| TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) | CO₂, H₂O, NO, N₂O, NO₂, HCN | dtic.mil |

| Group 2 Metal Nitrates | Metal Oxide, NO₂, O₂ | chemguide.co.uk |

| Phenol-formaldehyde polymer | H₂, H₂O, CH₄, CO, CO₂, various phenols | nasa.gov |

Derivatization of this compound for Complex Molecular Architectures

Derivatization is a chemical process used to transform a compound into a product of similar but distinct structure, known as a derivative. sigmaaldrich.com This is often done to enhance analytical detection or to use a functional group as a "handle" for further synthetic transformations. gcms.cz For nitro-PAHs like this compound, the nitro group is an exceptionally versatile functional group for derivatization, enabling its use as a building block for larger, more complex molecules. researchgate.netrsc.org

The most powerful and common derivatization of an aromatic nitro group is its reduction to a primary amine (-NH₂). This transformation is a cornerstone of organic synthesis because the resulting aromatic amine is a nucleophile that can participate in a vast array of subsequent bond-forming reactions.

Key Derivatization Pathway: Reduction to Amine

The reduction of this compound would yield 1-aminocoronene. This reaction can be achieved using various reducing agents, with common choices including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective.

Once 1-aminocoronene is formed, it serves as a versatile precursor for constructing complex architectures. The amino group can undergo numerous reactions, including:

Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides, linking the coronene core to other molecular fragments.

Diazotization: Reaction with nitrous acid (generated from NaNO₂/HCl) to form a highly reactive diazonium salt. This intermediate can then be replaced by a wide variety of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) in Sandmeyer-type reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This strategy of using a nitro group as a synthetic handle allows for the incorporation of the large, planar, and electronically unique coronene scaffold into advanced materials, such as those with interesting optoelectronic or supramolecular properties. researchgate.netrsc.org

| Initial Transformation | Reagents for Transformation | Intermediate | Subsequent Reaction | Product Functional Group |

|---|---|---|---|---|

| Reduction | H₂/Pd; Sn/HCl; Fe/HCl | 1-Aminocoronene | Amide Coupling (with R-COCl) | Amide (-NHCOR) |

| Diazotization (then Sandmeyer Reaction) | -F, -Cl, -Br, -I, -CN, -OH | |||

| Schiff Base Formation (with R-CHO) | Imine (-N=CHR) | |||

| N-Alkylation (with R-X) | Secondary Amine (-NHR) |

Environmental Occurrence, Fate, and Transformation Studies of 1 Nitrocoronene Non Toxicological

Atmospheric Chemistry of 1-Nitrocoronene

The behavior of this compound in the atmosphere is primarily governed by its reactions with atmospheric oxidants and its partitioning between gas and particulate phases.

Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH Radicals, Ozone)